molecular formula C5H8F3I B1303552 5-Iodo-1,1,1-trifluoropentane CAS No. 352-60-3

5-Iodo-1,1,1-trifluoropentane

Cat. No. B1303552
CAS RN: 352-60-3
M. Wt: 252.02 g/mol
InChI Key: MEEXEEFLZJDBEV-UHFFFAOYSA-N
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Description

The compound "5-Iodo-1,1,1-trifluoropentane" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated compounds and their properties, which can be relevant to understanding the chemistry of fluorinated alkanes like 5-Iodo-1,1,1-trifluoropentane. Fluorinated compounds are known for their unique properties, such as high stability and the ability to influence the reactivity of adjacent functional groups .

Synthesis Analysis

The synthesis of fluorinated compounds can be complex due to the reactivity of fluorine. For example, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a trifluoromethylating reagent, involves hypervalent iodine chemistry . Similarly, the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and its derivatives starts from a sodium salt of a related compound . These methods could potentially be adapted for the synthesis of 5-Iodo-1,1,1-trifluoropentane by incorporating an appropriate iodine source and adjusting the reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often influenced by the presence of fluorine atoms. For instance, the crystal structure of 1,5-dithioniabicyclo[3.3.0]octane bis(trifluoromethanesulfonate) shows strong S···O interactions influenced by the trifluoromethyl groups . The structure of 5-Iodo-1,1,1-trifluoropentane would likely be influenced by the electron-withdrawing effects of the trifluoromethyl group and the steric bulk of the iodine atom.

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, often facilitated by the unique properties of fluorine. For example, 1,1-difluoro-1-alkenes can undergo 5-endo-trig cyclizations, a process influenced by the presence of vinylic fluorines . The reactivity of 5-Iodo-1,1,1-trifluoropentane would be expected to be affected by the trifluoromethyl group, which could either stabilize or destabilize reaction intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are significantly affected by the presence of fluorine atoms. The trifluoromethyl group is known to impart high thermal and chemical stability to molecules . The iodine atom in 5-Iodo-1,1,1-trifluoropentane would add to the molecular weight and could influence the boiling point, density, and solubility of the compound. Additionally, the presence of both iodine and trifluoromethyl groups could affect the compound's polarity and reactivity in chemical reactions.

Scientific Research Applications

Deiodo-sulfination Studies

5-Iodo-1,1,1-trifluoropentane has been studied for its role in deiodo-sulfination reactions. A study by Huang, Huang, and Hu (1983) explored the conversion of perfluoroalkyl iodides, including 5-iodo-1,1,1-trifluoropentane, into their corresponding disulfinates, suggesting a potential application in the synthesis of various sulfinate compounds (Wei-Yuan Huang, Bing-Nan Huang, & Chang-Ming Hu, 1983).

Synthesis of Trifluoromethylated Pyrazoles

The compound has been utilized in the synthesis of trifluoromethylated pyrazoles. Lyga and Patera (1990) described the selective protection of trifluoromethyl-β-diketones, involving 1,1,1-trifluoropentane-2,4-dione, demonstrating its utility in creating specific heterocyclic compounds (J. Lyga & Russell M. Patera, 1990).

Lithiation and Electrophilic Substitution

In 1998, Schlosser, Porwisiak, and Mongin studied the quantitative hydrogen/metal exchange reaction of 1,2,4-tris(trifluoromethyl)benzene, involving the use of 5-iodo-1,2,4-tris(trifluoromethyl)benzene. This research points to the application in lithiation and subsequent electrophilic substitution processes (M. Schlosser, J. Porwisiak, & F. Mongin, 1998).

Aqueous Multicomponent Synthesis

Li et al. (2017) explored the aqueous multicomponent synthesis of iodo-1,2,3-triazoles. This method involved the use of 5-iodo-1,2,3-triazoles, indicating the compound's relevance in the synthesis of triazoles and potential applications in biomedical fields (Lingjun Li et al., 2017).

Iodination Processes

The 2018 study by Dunn et al. highlighted the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile, involving the use of 5-iodo isomers. This research underscores the compound's role in the development of iodination processes under continuous flow conditions (Anna L. Dunn et al., 2018).

Functionalization of Quinolines

Staubitz, Dohle, and Knochel (2003) presented a method for preparing functionalized 8-iodo-2-trifluoromethanesulfonyloxyquinolines. This study indicates the compound's utility in the functionalization of quinolines, a critical step in the synthesis of complex organic molecules (A. Staubitz, W. Dohle, & P. Knochel, 2003).

Safety And Hazards

The safety information for 5-Iodo-1,1,1-trifluoropentane indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,1,1-trifluoro-5-iodopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3I/c6-5(7,8)3-1-2-4-9/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEXEEFLZJDBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377820
Record name 5-Iodo-1,1,1-trifluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-1,1,1-trifluoropentane

CAS RN

352-60-3
Record name 5-Iodo-1,1,1-trifluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RN Haszeldine - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… Under the conditions used for the reaction between iodotrifluoromethane and ethylene, the main products, 3-iodo-1 : 1 : 1-trifluoropropane and 5-iodo-1 : 1 : 1-trifluoropentane, did not …
Number of citations: 95 0-pubs-rsc-org.brum.beds.ac.uk
AF Gontar, VL Don, EV Igoumnova… - Journal" Fluorine …, 2009 - en.notes.fluorine1.ru
4-(PERFLUOROALKYL)IODBUTANES Page 1 Journal "Fluorine Notes", Volume # 3(64), May - June 2009 4-(PERFLUOROALKYL)IODBUTANES AFGontar, VLDon, EVIgoumnova, SM …
Number of citations: 7 en.notes.fluorine1.ru
M Jang, MS Han - Analytica Chimica Acta, 2023 - Elsevier
Numerous methods, including pH meters and optical sensors, have been developed for the detection of pH, which is an important indicator in various fields. However, those methods …

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